Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Description
Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H22ClN5O5 and its molecular weight is 447.88. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
This compound belongs to a class of chemicals that are frequently explored for their unique synthetic pathways and chemical properties. Research in this area often involves the synthesis of derivatives and analogs to explore their chemical behavior and potential as intermediates for further reactions. For example, studies on the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one highlight the efficiency of certain catalytic processes and the potential for high yields under optimized conditions (Ni Shu-jing, 2004).
Pharmacological Research
In the realm of pharmacological research, compounds with similar structures are synthesized and evaluated for various biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor effects. For instance, derivatives of the 1,3,4-oxadiazole class have been synthesized and assessed for their analgesic and anti-inflammatory properties in rodents, demonstrating potent activities in specific derivatives (D. Dewangan et al., 2015).
Antioxidant and Antimicrobial Activities
Research into the antioxidant and antimicrobial properties of structurally related compounds is also prevalent. Such studies aim to identify new molecules with significant bioactivities that could be beneficial for developing new therapeutics or preservatives. For example, the exploration of substituted aryl meroterpenoids from red seaweed has revealed compounds with strong antioxidant activities, indicating the potential of natural and synthetic compounds for pharmaceutical and food industry applications (K. Chakraborty et al., 2016).
Properties
IUPAC Name |
ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O5/c1-4-31-15(27)11-26-18(28)16-17(23(2)20(26)29)22-19-24(8-5-9-25(16)19)12-6-7-14(30-3)13(21)10-12/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCQBCOMCYNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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